3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
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Overview
Description
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a triazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves the reaction of 1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the azido compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and phosphines. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Cycloaddition: The Huisgen cycloaddition reaction often requires a copper catalyst (Cu(I)) and is performed in solvents like water or ethanol.
Major Products:
Substitution Reactions: The major products are the substituted triazolium compounds, where the azido group is replaced by the nucleophile.
Cycloaddition Reactions: The major products are 1,2,3-triazoles, which are formed by the cycloaddition of the azido group with alkynes.
Scientific Research Applications
Chemistry:
Click Chemistry: The azido group in 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide makes it a valuable reagent in click chemistry, particularly for the synthesis of 1,2,3-triazoles.
Biology and Medicine:
Bioconjugation: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Drug Development: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the triazolium ring.
Comparison with Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: This compound also contains an azido group and is used in similar applications, such as click chemistry and bioconjugation.
1,4-Dimethyl-4H-1,2,4-triazolium iodide: This compound is structurally similar but lacks the azido group, making it less reactive in cycloaddition reactions.
Uniqueness: The presence of the azido group in 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide imparts unique reactivity, particularly in cycloaddition reactions, which is not observed in its non-azido counterparts. This makes it a valuable reagent in synthetic and medicinal chemistry.
Properties
CAS No. |
828268-56-0 |
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Molecular Formula |
C4H9IN6 |
Molecular Weight |
268.06 g/mol |
IUPAC Name |
3-azido-1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C4H8N6.HI/c1-9-3-10(2)7-4(9)6-8-5;/h3H2,1-2H3;1H |
InChI Key |
WMLUBCQVNQEECC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C(=N1)N=[N+]=[N-])C.[I-] |
Origin of Product |
United States |
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